molecular formula C12H18ClN3 B7855340 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methylpropan-2-amine hydrochloride

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methylpropan-2-amine hydrochloride

Cat. No.: B7855340
M. Wt: 239.74 g/mol
InChI Key: XMYAKMCAYSQIEZ-UHFFFAOYSA-N
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Description

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methylpropan-2-amine hydrochloride is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methylpropan-2-amine hydrochloride typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization. One common method involves the reaction of o-phenylenediamine with formaldehyde and a secondary amine under acidic conditions to form the benzimidazole ring . The resulting intermediate is then reacted with 2-methylpropan-2-amine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methylpropan-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methylpropan-2-amine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methylpropan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines
  • 2-(1H-benzo[d]imidazol-2-yl)-N-methylethan-1-amine hydrochloride
  • 1-(1H-benzo[d]imidazol-2-yl)-2-methylpropan-2-amine

Uniqueness

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methylpropan-2-amine hydrochloride is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-methylpropan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3.ClH/c1-12(2,3)13-8-11-14-9-6-4-5-7-10(9)15-11;/h4-7,13H,8H2,1-3H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYAKMCAYSQIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=NC2=CC=CC=C2N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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